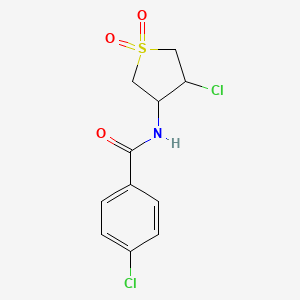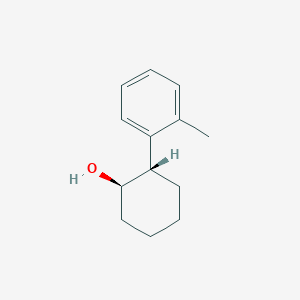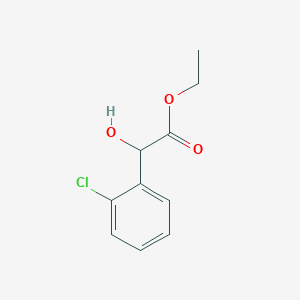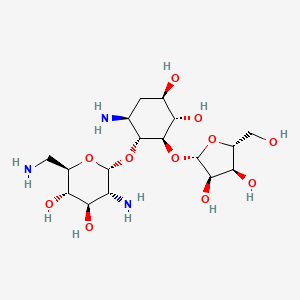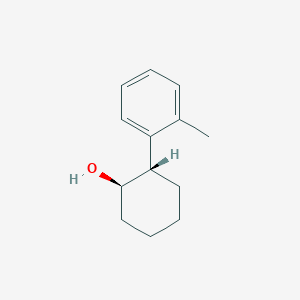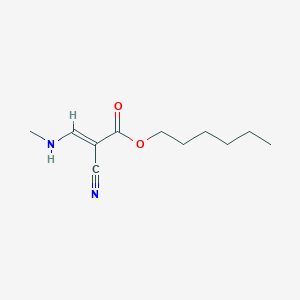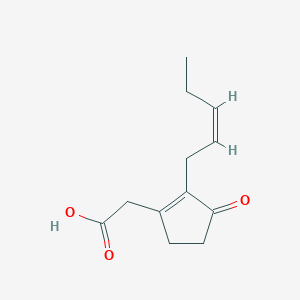
3,7-Didehydrojasmonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Didehydrojasmonic acid is a derivative of jasmonic acid, a plant hormone belonging to the jasmonate family Jasmonates are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense responses
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Didehydrojasmonic acid typically involves the oxidation of jasmonic acid or its derivatives. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
化学反応の分析
Types of Reactions
3,7-Didehydrojasmonic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized jasmonate derivatives, while reduction can produce reduced forms of jasmonic acid.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other jasmonate derivatives.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of flavors, fragrances, and other industrial products.
作用機序
The mechanism of action of 3,7-Didehydrojasmonic acid involves its interaction with specific molecular targets and pathways in plants. It binds to receptors that trigger signaling cascades, leading to various physiological responses such as growth inhibition, defense activation, and stress tolerance. The exact molecular targets and pathways may vary depending on the specific context and organism.
類似化合物との比較
3,7-Didehydrojasmonic acid can be compared with other jasmonate derivatives such as:
Jasmonic acid: The parent compound with similar signaling functions.
Methyl jasmonate: A volatile derivative used in plant defense and fragrance production.
Dihydrojasmonic acid: A reduced form with distinct biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the jasmonate family.
特性
CAS番号 |
120282-76-0 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3- |
InChIキー |
QAAHGFINENUHAR-ARJAWSKDSA-N |
異性体SMILES |
CC/C=C\CC1=C(CCC1=O)CC(=O)O |
正規SMILES |
CCC=CCC1=C(CCC1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14145565.png)
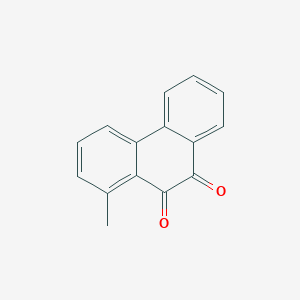
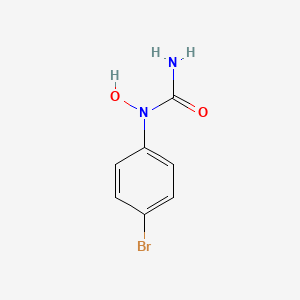
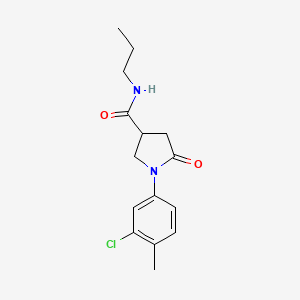
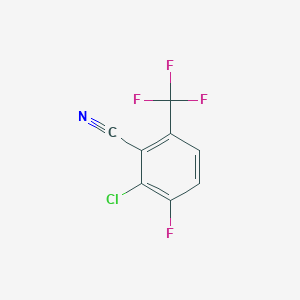
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
